molecular formula C8H4ClNO3 B1304816 5-(2-Furyl)isoxazole-3-carbonyl chloride CAS No. 88958-33-2

5-(2-Furyl)isoxazole-3-carbonyl chloride

Cat. No.: B1304816
CAS No.: 88958-33-2
M. Wt: 197.57 g/mol
InChI Key: RCDNHOYZXMTBMF-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carbonyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₃ . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the furyl group (a derivative of furan) and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Furyl)isoxazole-3-carboxylic acid+SOCl25-(2-Furyl)isoxazole-3-carbonyl chloride+SO2+HCl\text{5-(2-Furyl)isoxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(2-Furyl)isoxazole-3-carboxylic acid+SOCl2​→5-(2-Furyl)isoxazole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires appropriate safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in 5-(2-Furyl)isoxazole-3-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-furyl)isoxazole-3-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: 5-(2-Furyl)isoxazole-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is explored for its potential in drug development. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furyl group may enhance these activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable derivatives makes it useful in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)isoxazole-3-carbonyl chloride depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The furyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

    5-(2-Furyl)isoxazole-3-carboxylic acid: The precursor to 5-(2-Furyl)isoxazole-3-carbonyl chloride.

    5-(2-Furyl)isoxazole-3-methyl ester: Another derivative used in organic synthesis.

    5-(2-Furyl)isoxazole-3-thioester: Formed by reaction with thiols.

Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for synthesizing a wide range of derivatives. The combination of the isoxazole ring and the furyl group also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNHOYZXMTBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383775
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88958-33-2
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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